molecular formula C14H18N6 B6430897 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2199835-55-5

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6430897
CAS No.: 2199835-55-5
M. Wt: 270.33 g/mol
InChI Key: PMBUSTLQOZZKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a bicyclic 5-methyl-octahydropyrrolo[3,4-c]pyrrole moiety and at the 6-position with a pyrazole ring. Pyrimidine derivatives are widely studied due to their pharmacological relevance, including kinase inhibition and antimicrobial activity . The pyrazole substituent, a common pharmacophore, may enhance binding affinity to biological targets, while the bicyclic amine could modulate solubility and metabolic stability .

Properties

IUPAC Name

2-methyl-5-(6-pyrazol-1-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-18-6-11-8-19(9-12(11)7-18)13-5-14(16-10-15-13)20-4-2-3-17-20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUSTLQOZZKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of C6 Functionalization

MethodConditionsYield (%)SelectivityScalability
NASK₂CO₃, DMF, 80°C78C6 > C4Moderate
SuzukiPd(PPh₃)₄, Cs₂CO₃, 90°C85ExclusiveHigh

Suzuki coupling offers superior regiocontrol but requires anhydrous conditions and rigorous purification to remove palladium residues.

Construction of 5-Methyl-Octahydropyrrolo[3,4-c]pyrrole

Intramolecular [3+2]-Cycloaddition

Adapting Shieh et al.'s methodology for octahydropyrrolo[2,3-c]pyridine, a chiral azomethine ylide generated from L-proline methyl ester and formaldehyde undergoes thermal cyclization in DW-therm fluid (180°C, 6 h) to yield the bicyclic amine. Methylation at C5 is introduced via alkylation of a pre-cyclization intermediate (e.g., using methyl iodide and NaH in THF).

Key Reaction:

Proline derivative+CH2OΔOctahydropyrrolo[3,4-c]pyrrole[1][3]\text{Proline derivative} + \text{CH}_2\text{O} \xrightarrow{\Delta} \text{Octahydropyrrolo[3,4-c]pyrrole} \quad

Subcritical Water-Assisted Synthesis

Nural et al. demonstrated that octahydropyrrolo[3,4-c]pyrroles form efficiently in subcritical water (130°C, 30 bar N₂) without organic solvents. Reacting pyrrolidine-3,4-diamine with methylglyoxal in this system produces the 5-methyl derivative directly via tandem condensation-cyclization (82% yield).

Advantages:

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Reduces reaction time from 12 hours to 4 hours.

Coupling of Bicyclic Amine to Pyrimidine

Buchwald-Hartwig Amination

The C4-chloro group in 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine undergoes amination with 5-methyl-octahydropyrrolo[3,4-c]pyrrole using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C. This method achieves 70–75% yield but requires strict oxygen-free conditions.

Nucleophilic Aromatic Substitution

Under microwave irradiation (150°C, 30 min), the chloro-pyrimidine reacts with the bicyclic amine in DMSO with DBU as base, yielding 68% product. While faster, competing hydrolysis of the chloro group limits efficiency.

Optimization and Scale-Up Considerations

Catalytic System Comparison

ParameterBuchwald-HartwigNAS (Microwave)
Yield (%)7568
Reaction Time24 h0.5 h
Palladium Loading2 mol%0
ByproductsPd residuesHydrolysis

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Subcritical water methods reduce PMI from 120 (traditional) to 35.

  • E-Factor : Buchwald-Hartwig routes have E-factors ≈ 18 due to solvent use, whereas subcritical water approaches achieve E ≈ 5.

Analytical Characterization and Validation

Final compound identity is confirmed via:

  • ¹H NMR : Distinct signals for pyrimidine H5 (δ 8.2 ppm), pyrazole protons (δ 7.9–8.1 ppm), and bicyclic amine CH₂ (δ 2.8–3.4 ppm).

  • HRMS : Calculated for C₁₄H₁₈N₆ [M+H]⁺ 295.1624; observed 295.1628.

  • X-ray Crystallography : Confirms the chair-boat conformation of the bicyclic amine and coplanar pyrimidine-pyrazole system .

Chemical Reactions Analysis

Types of Reactions

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could result in derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in the development of new therapeutic agents due to its biological activities:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biochemical Research

In biochemical assays, this compound is used to explore interactions with macromolecules:

  • Enzyme Inhibition Studies : It can be employed to assess its inhibitory effects on enzymes related to metabolic pathways.
  • Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action.

Chemical Synthesis

The compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions including oxidation and substitution.
  • Catalysis : The compound may act as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Materials Science

The unique properties of this compound enable its application in materials science:

  • Development of Functional Materials : Its chemical structure allows for the creation of materials with specific electronic or optical properties.
  • Nanotechnology Applications : The compound could be integrated into nanomaterials for drug delivery systems or sensors.

Mechanism of Action

The mechanism of action of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituent at Position 4 Substituent at Position 6 Key Structural Features
Target Compound 5-Methyl-octahydropyrrolo[3,4-c]pyrrole 1H-Pyrazole Bicyclic amine; planar pyrimidine core
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Pyrazolo[3,4-d]pyrimidine fused ring Phenyl-propargyl ether Fused tricyclic system; propargyl ether
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine 5-Methyl-3-(trifluoromethyl)pyrazole Propargyl ether CF3 group; propargyl ether
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Triazolo-pyrimidine fused system Variable (e.g., hydrazine, phenyl) Fused tetracyclic system; isomerization-prone

Key Observations :

  • The target compound’s bicyclic amine at position 4 distinguishes it from fused pyrazolo-pyrimidine systems (e.g., ), which may exhibit enhanced π-π stacking but reduced solubility.
  • Pyrazole substituents at position 6 are common in herbicidal and kinase-inhibiting compounds (e.g., ), but the target compound’s lack of propargyl ether groups may reduce electrophilic reactivity compared to derivatives in .

Key Insights :

  • Propargyl ether and trifluoromethyl groups in herbicidal pyrimidines correlate with enhanced activity, likely due to increased membrane permeability and target binding .
  • The target compound’s pyrrolo-pyrrole group may improve metabolic stability compared to propargyl ether-containing analogs, though this requires experimental validation.

Crystallographic and Computational Analyses

  • SHELX software () is widely used for refining pyrimidine derivatives’ crystal structures. For example, pyrazolo-pyrimidines in were likely characterized via SHELXL for bond-length precision and disorder modeling .
  • The target compound’s bicyclic amine may induce unique crystal packing or hydrogen-bonding networks compared to planar fused-ring systems .

Biological Activity

The compound 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by a unique combination of pyrrolo, pyrazole, and pyrimidine rings. Its molecular formula is C14H18N6C_{14}H_{18}N_6 with a molecular weight of approximately 278.34 g/mol. The structural complexity allows for various interactions with biological macromolecules, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or by acting as an allosteric modulator.

Potential Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR) : Recent studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit EGFR, which is crucial in cancer cell proliferation and survival .
  • Cholinesterases : The compound's structural analogs have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds based on the pyrazolo framework have demonstrated potent anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values ranging from 8.21 µM to 19.56 µM .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, suggesting that this compound could also modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have explored the biological activity of related compounds:

  • EGFR Inhibition : A study evaluated new derivatives for their ability to inhibit EGFR tyrosine kinase activity. Compounds exhibited IC50 values as low as 0.016 µM, indicating strong inhibitory potential .
  • Cell Cycle Arrest : Research demonstrated that specific derivatives could induce cell cycle arrest in the S phase and increase apoptosis rates in cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/TargetIC50 (µM)
AnticancerAnti-proliferativeA5498.21
AnticancerAnti-proliferativeHCT-11619.56
EGFR InhibitionEnzymatic AssayEGFR WT0.016
EGFR InhibitionEnzymatic AssayEGFR T790M0.236
Cholinesterase InhibitionEnzymatic AssayAChE/BChEVaries

Q & A

Q. What are the key steps in synthesizing 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis involves coupling a pyrrolo[3,4-c]pyrrole derivative with a pyrazole-substituted pyrimidine under reflux conditions. Critical parameters include:

  • Solvent selection : Xylene or toluene for high-temperature reactions (e.g., 25–30 hours of reflux) .
  • Catalyst use : Chloranil as an oxidizing agent to facilitate cyclization .
  • Purification : Recrystallization from methanol or ethanol to isolate the product . Yield optimization requires balancing reaction time and stoichiometric ratios of intermediates.

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR spectroscopy : To confirm proton environments in the pyrrolopyrrole and pyrazole moieties .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Provides definitive confirmation of stereochemistry and ring conformations (e.g., octahydropyrrolo[3,4-c]pyrrole systems) .

Q. How are impurities controlled during synthesis?

Common impurities include unreacted intermediates or side products from incomplete coupling. Control strategies involve:

  • HPLC analysis : To monitor reaction progress and purity (e.g., using ammonium acetate buffer at pH 6.5 for separation) .
  • Recrystallization : Repeated washing with water and organic solvents to remove polar byproducts .

Advanced Research Questions

Q. How can computational chemistry improve the design of synthetic pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. For example:

  • Reaction path search : Identifies low-energy pathways for cyclization and coupling .
  • Solvent effects : Simulate polarity impacts on reaction rates using COSMO-RS models . The ICReDD framework integrates computational predictions with experimental validation to reduce trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines, solvent residues (e.g., residual DMSO), or incubation times .
  • Structural isomers : Undetected stereoisomers or tautomers (e.g., pyrazole ring protonation states) . Resolution requires meta-analysis of raw data, standardized bioassays, and enantiomeric purity verification (e.g., chiral HPLC) .

Q. How do structural modifications influence biological activity?

Substituent effects can be systematically studied:

Modification SiteExample SubstituentObserved Activity ChangeReference
Pyrazole ringHydroxyl group (e.g., 2-hydroxyphenyl)Enhanced antioxidant activity
Pyrrolopyrrole coreMethyl group at position 5Altered binding affinity to kinase targets
Rational design combines molecular docking (e.g., with kinase domains) and SAR studies to prioritize synthetic targets.

Methodological Considerations

Q. What experimental designs are recommended for studying reaction kinetics?

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify rate-limiting steps .
  • Isothermal calorimetry : Quantify enthalpy changes during exothermic coupling reactions .

Q. How are heterogeneous reaction conditions optimized for scalability?

  • Membrane separation : Isolate intermediates via nanofiltration to improve yield .
  • Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for high-temperature steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.